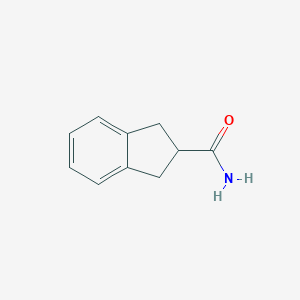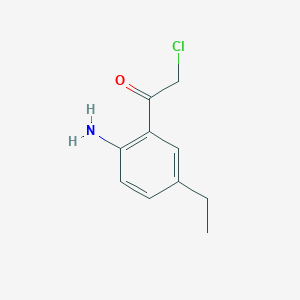
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, also known as AKE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AKE is a derivative of acetophenone, and its synthesis method involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. In
Wirkmechanismus
The exact mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. In vivo studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, there are also limitations to using 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone. One area of research could be the development of more potent and selective 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone analogs for use as anti-inflammatory and anti-cancer agents. Another area of research could be the investigation of the potential neuroprotective effects of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, as it has been shown to have antioxidant properties. Additionally, the mechanisms of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone could be further elucidated through studies on its interactions with enzymes and signaling pathways.
Synthesemethoden
The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. The resulting product is a yellow crystalline solid with a melting point of 84-86°C. The yield of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is typically around 50%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
164788-90-3 |
|---|---|
Produktname |
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone |
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
1-(2-amino-5-ethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-3-4-9(12)8(5-7)10(13)6-11/h3-5H,2,6,12H2,1H3 |
InChI-Schlüssel |
YSOBUXDYZIUMAM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
Kanonische SMILES |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
Synonyme |
Ethanone, 1-(2-amino-5-ethylphenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



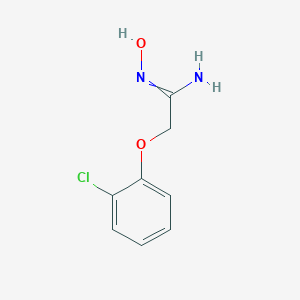
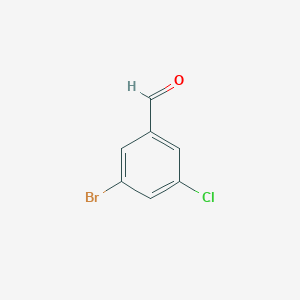

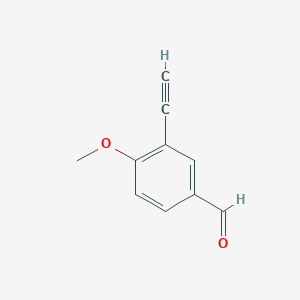







![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
